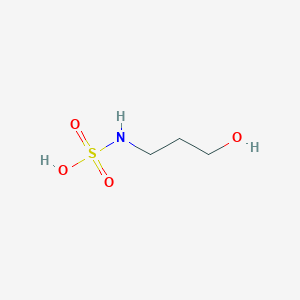
(R)-(+)-三苯甲基缩水甘油醚
描述
(R)-(+)-Trityl glycidyl ether is a chiral epoxide derivative that has been synthesized and studied for its potential applications in asymmetric synthesis and optical activity. The compound is related to (R)-glycidyl methyl ether (R-GME), which has been extensively analyzed for its conformational flexibility and chiroptical properties in various media .
Synthesis Analysis
The synthesis of trityl-glycidol, a precursor to (R)-(+)-Trityl glycidyl ether, involves the asymmetric epoxidation of allyl alcohol using diisopropyl tartrate and a titanium catalyst. This process yields either the (R)- or (S)-enantiomer of trityl-glycidol in a "one pot" synthesis with an overall yield of about 50%. The optical purity of the synthesized compound, as determined by NMR spectroscopy of a Mosher ester, was found to be greater than 98% enantiomeric excess (ee) .
Molecular Structure Analysis
The molecular structure of related compounds, such as (R)-glycidyl methyl ether, has been studied using density functional theory (DFT) and quantum-chemical analyses. These studies have identified multiple low-lying stable conformers that are interconverted by rotation about torsional coordinates. The conformational flexibility of these molecules is significant, as it affects their chiroptical properties and the ability to predict their behavior in different environments .
Chemical Reactions Analysis
The chemical reactivity of trityl-glycidol has been demonstrated through its nucleophilic opening with various agents. For instance, the reaction with dodecyl mercaptan yields optically active thioether derivatives, which can be further used to synthesize phospholipid analogs. Similarly, the opening of the epoxide with thiodecanoic acid or methyl xanthate leads to the formation of thioester and trithiocarbonate derivatives, respectively. These reactions are crucial for the synthesis of complex molecules like phosphatidylcholine analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-glycidyl methyl ether, a compound structurally similar to (R)-(+)-Trityl glycidyl ether, have been explored through experimental and theoretical methods. The studies have shown that the optical rotatory dispersion (ORD) profiles and specific rotation values are influenced by the microsolvation environment and the dynamic nature of the solvated chiroptical response. The inherent flexibility of the molecule leads to variations in the magnitude and sign of rotatory powers, which are sensitive to the configuration of surrounding solvent molecules .
科学研究应用
对映选择性水解
“(R)-(+)-三苯甲基缩水甘油醚”用于对映选择性水解,该过程在生产光学活性药物中至关重要 . 从海洋微生物阿氏链霉菌(Agromyces mediolanus)中获得了环氧化物水解酶(vEH-Am)基因的一个变体,并在大肠杆菌中进行了合成和表达。纯化的vEH-Am对苯乙烯氧化物(SO)和苄基缩水甘油醚(BGE)表现出高度的对映选择性。vEH-Am优先转化(S)-SO,留下® -SO,其对映体过量(ee)>99%。 然而,® -BGE被vEH-Am优先水解,导致(S)-BGE,ee>99% .
内酯片段的制备
“(R)-(+)-三苯甲基缩水甘油醚”用于制备紧密霉素和麦角甾醇的内酯片段 . 这些化合物是制药工业中的重要化合物。
顺式-1,3-多元醇的合成
“(R)-(+)-三苯甲基缩水甘油醚”用于合成顺式-1,3-多元醇 . 这些化合物是制药工业中的重要化合物。
双脱氧核苷的合成
“(R)-(+)-三苯甲基缩水甘油醚”用于合成双脱氧核苷 . 这些化合物是制药工业中的重要化合物。
螺缩醛氰醇的制备
“(R)-(+)-三苯甲基缩水甘油醚”用于制备螺缩醛氰醇 . 这是一个制药工业中重要的化合物。
提高感光胶片尺寸稳定性和柔韧性
甘油三缩水甘油醚(GPE),一种与“(R)-(+)-三苯甲基缩水甘油醚”相关的化合物,已被用作协同交联剂和增塑剂,以提高明胶薄膜在干湿循环下的稳定性和柔韧性 . 这在历史照片的保存和修复中具有应用 .
安全和危害
作用机制
Target of Action
®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .
Mode of Action
It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.
Biochemical Pathways
®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .
Result of Action
As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .
Action Environment
It’s known that the compound is stable for at least 4 years when stored at -20°c .
生化分析
Biochemical Properties
®-(+)-Trityl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the formation of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether has been used in the synthesis of antiviral and antimalarial compounds, indicating its interaction with viral and parasitic proteins .
Cellular Effects
®-(+)-Trityl glycidyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition . Furthermore, ®-(+)-Trityl glycidyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of ®-(+)-Trityl glycidyl ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes involved in lipid metabolism, altering their activity and leading to changes in lipid composition . Additionally, ®-(+)-Trityl glycidyl ether can inhibit or activate certain enzymes, thereby modulating biochemical pathways . These interactions result in changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-Trityl glycidyl ether change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to ®-(+)-Trityl glycidyl ether has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ®-(+)-Trityl glycidyl ether vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve cellular function . At high doses, ®-(+)-Trityl glycidyl ether can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
®-(+)-Trityl glycidyl ether is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the synthesis of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether can affect metabolic flux and metabolite levels, leading to changes in cellular lipid composition .
Transport and Distribution
Within cells and tissues, ®-(+)-Trityl glycidyl ether is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution can affect its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
®-(+)-Trityl glycidyl ether exhibits specific subcellular localization, which can impact its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in lipid metabolism and other biochemical processes.
属性
IUPAC Name |
(2R)-2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370312 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65291-30-7 | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)




